molecular formula C23H21NO4 B11575647 Furan-2-yl-{1-[3-(2-methoxy-phenoxy)-propyl]-1H-indol-3-yl}-methanone

Furan-2-yl-{1-[3-(2-methoxy-phenoxy)-propyl]-1H-indol-3-yl}-methanone

Cat. No.: B11575647
M. Wt: 375.4 g/mol
InChI Key: TYDAAHDSGUMKMK-UHFFFAOYSA-N
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Description

Furan-2-yl-{1-[3-(2-methoxy-phenoxy)-propyl]-1H-indol-3-yl}-methanone is a complex organic compound that belongs to the class of heterocyclic aromatic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl-{1-[3-(2-methoxy-phenoxy)-propyl]-1H-indol-3-yl}-methanone typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, would be integral to the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl-{1-[3-(2-methoxy-phenoxy)-propyl]-1H-indol-3-yl}-methanone can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The methanone group can be reduced to form alcohols.

    Substitution: The indole moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

Furan-2-yl-{1-[3-(2-methoxy-phenoxy)-propyl]-1H-indol-3-yl}-methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Furan-2-yl-{1-[3-(2-methoxy-phenoxy)-propyl]-1H-indol-3-yl}-methanone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Furan-2-yl-{1-[3-(2-methoxy-phenoxy)-propyl]-1H-indol-3-yl}-methanone is unique due to its combination of a furan ring, an indole moiety, and a methanone group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H21NO4

Molecular Weight

375.4 g/mol

IUPAC Name

furan-2-yl-[1-[3-(2-methoxyphenoxy)propyl]indol-3-yl]methanone

InChI

InChI=1S/C23H21NO4/c1-26-20-10-4-5-11-21(20)27-15-7-13-24-16-18(17-8-2-3-9-19(17)24)23(25)22-12-6-14-28-22/h2-6,8-12,14,16H,7,13,15H2,1H3

InChI Key

TYDAAHDSGUMKMK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCCCN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CO4

Origin of Product

United States

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